Cas no 74169-52-1 (Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl-)
![Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl- structure](https://ja.kuujia.com/scimg/cas/74169-52-1x500.png)
Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl- 化学的及び物理的性質
名前と識別子
-
- Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl-
- 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6-one
- PYRANO[2,3-C]PYRAZOL-6(1H)-ONE,3,4-DIMETHYL-1-PHENYL
- 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one
- AS-77533
- Z56782429
- 3,4-Dimethyl-1-phenyl-pyrano[2,3-c]pyrazol-6(1H)-one
- 3,4-DIMETHYL-1-PHENYL-1H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
- AKOS000442916
- 74169-52-1
- STK328209
- Maybridge1_001389
- HMS545H03
- SR-01000631940-1
- MFCD00105560
- AB00090826-01
- CCG-41895
- N10053
- BRD-K86048628-001-01-1
- DS-001042
- ST50024458
- DTXSID80351643
- Pyrano[2,3-c]pyrazol-6(1H)-one,3,4-dimethyl-1-phenyl-
- CS-0438503
-
- MDL: MFCD31382310
- インチ: InChI=1S/C14H12N2O2/c1-9-8-12(17)18-14-13(9)10(2)15-16(14)11-6-4-3-5-7-11/h3-8H,1-2H3
- InChIKey: BCRIECZRUAGVHD-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=O)OC2=C1C(=NN2C3=CC=CC=C3)C
計算された属性
- せいみつぶんしりょう: 240.089877630g/mol
- どういたいしつりょう: 240.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 374
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 147-148 ºC (benzene hexane )
- ようかいど: 極微溶性(0.36 g/l)(25ºC)、
Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0994604-1g |
3-methyl-1-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one |
74169-52-1 | 95% | 1g |
$650 | 2024-08-02 | |
Chemenu | CM219731-100mg |
3,4-Dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one |
74169-52-1 | 96% | 100mg |
$*** | 2023-05-29 | |
Aaron | AR01HAYH-250mg |
Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl- |
74169-52-1 | 97% | 250mg |
$136.00 | 2025-02-10 | |
A2B Chem LLC | AY85869-250mg |
Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl- |
74169-52-1 | 95% | 250mg |
$383.00 | 2024-04-19 | |
1PlusChem | 1P01HAQ5-250mg |
Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl- |
74169-52-1 | 95% | 250mg |
$446.00 | 2024-04-21 | |
1PlusChem | 1P01HAQ5-100mg |
Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl- |
74169-52-1 | ≥95% | 100mg |
$94.00 | 2023-12-16 | |
1PlusChem | 1P01HAQ5-1g |
Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl- |
74169-52-1 | 95% | 1g |
$358.00 | 2023-12-16 | |
Aaron | AR01HAYH-1g |
Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl- |
74169-52-1 | 97% | 1g |
$357.00 | 2025-02-10 | |
Chemenu | CM219731-1g |
3,4-Dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one |
74169-52-1 | 96% | 1g |
$*** | 2023-05-29 | |
Chemenu | CM219731-250mg |
3,4-Dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one |
74169-52-1 | 96% | 250mg |
$*** | 2023-05-29 |
Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl- 関連文献
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
6. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl-に関する追加情報
Professional Introduction to Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl- (CAS No. 74169-52-1)
Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl-, identified by its CAS number 74169-52-1, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrano[2,3-c]pyrazole class, a scaffold known for its diverse biological activities and potential therapeutic applications. The presence of a phenyl group at the 1-position and dimethyl substitution at the 3,4-positions further enhances its structural complexity and functional diversity.
The< strong>Pyrano[2,3-c]pyrazol-6(1H)-one scaffold is characterized by a fused ring system consisting of a pyranone ring linked to a pyrazole ring. This particular arrangement imparts unique electronic and steric properties to the molecule, making it a valuable candidate for drug discovery. The< strong>3,4-dimethyl substituents contribute to the rigidity of the core structure, while the< strong>1-phenyl moiety introduces hydrophobicity and potential interactions with biological targets. These features collectively make this compound an attractive candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in heterocyclic compounds due to their prevalence in natural products and their demonstrated efficacy as pharmaceuticals. The< strong>Pyrano[2,3-c]pyrazol-6(1H)-one scaffold has been extensively studied for its potential as an anti-inflammatory agent, an antioxidant, and a neuroprotective compound. Several derivatives of this scaffold have shown promising activity in preclinical studies, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
One of the most compelling aspects of< strong>Pyrano[2,3-c]pyrazol-6(1H)-one, CAS No. 74169-52-1, is its ability to modulate various biological pathways. Research has indicated that this compound can interact with multiple targets, including enzymes involved in inflammation and oxidative stress. For instance, studies have shown that certain derivatives of this scaffold can inhibit the activity of lipoxygenase and cyclooxygenase enzymes, which are key players in the inflammatory response. Additionally, these derivatives have been found to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
The< strong>3,4-dimethyl and< strong>1-phenyl substituents play crucial roles in determining the biological activity of this compound. The methyl groups at the 3 and 4 positions enhance the lipophilicity of the molecule, facilitating its penetration across biological membranes. The phenyl group at the 1-position provides a site for hydrogen bonding interactions with biological targets, further enhancing binding affinity. These structural features make< strong>Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl-, a versatile scaffold for designing novel therapeutic agents.
In addition to its anti-inflammatory and antioxidant properties, there is emerging evidence suggesting that< strong>Pyrano[2,3-c]pyrazol-6(1H)-one, CAS No. 74169-52-1, may have neuroprotective effects. Preclinical studies have demonstrated that derivatives of this scaffold can protect neurons from excitotoxicity and oxidative stress-induced damage. These findings are particularly relevant given the increasing prevalence of neurodegenerative diseases worldwide. Further research is needed to fully elucidate the mechanisms underlying these protective effects and to identify optimal derivatives for clinical development.
The synthesis of< strong>Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl-, involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted pyranones and hydrazines or hydrazides, followed by cyclization steps to form the pyrazole ring. The introduction of the< strong>3,4-dimethyl and< strong>1-phenyl substituents typically occurs during later stages of synthesis or through functional group transformations.
The pharmacokinetic properties of< strong>Pyrano[2,3-c]pyrazol-6(1H)-one, CAS No. 74169-52-1, are also of significant interest. Studies have shown that this compound exhibits reasonable oral bioavailability and moderate metabolic stability in vivo. However, further research is needed to optimize its pharmacokinetic profile and to identify potential liabilities such as drug-drug interactions or toxicity concerns.
In conclusion,< strong>Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl-, is a structurally complex heterocyclic compound with significant potential as a therapeutic agent. Its unique scaffold and functional diversity make it an attractive candidate for further exploration in drug discovery efforts aimed at treating inflammatory diseases, neurodegenerative disorders, and other conditions characterized by oxidative stress or inflammation.
74169-52-1 (Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl-) 関連製品
- 1217501-53-5(2-Methyl-4-(morpholinosulfonyl)phenylboronic Acid)
- 1261572-00-2(2-(difluoromethoxy)-1-fluoro-4-iodobenzene)
- 1805119-92-9(2-Bromo-3,6-difluorobenzyl bromide)
- 1805078-93-6(5-Chloro-2-(difluoromethyl)-3-iodopyridine-6-carbonyl chloride)
- 820224-83-7((4-Bromo-5-methylpyridin-2-yl)methanol)
- 926198-81-4(4-[(2,6-dimethylmorpholin-4-yl)methyl]benzoic acid)
- 303997-62-8(4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine)
- 1780424-19-2(6-methylindolin-7-amine)
- 692287-62-0(2-{2-(4-Chlorophenyl)-2-oxoethylsulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone)
- 1512521-62-8(ethyl 2-amino-4-(propan-2-yloxy)butanoate)




